2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C22H20N4O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O5S/c1-13-19(21-25-20(26-31-21)14-4-6-15(28-2)7-5-14)32-22(23-13)24-18(27)12-30-17-10-8-16(29-3)9-11-17/h4-11H,12H2,1-3H3,(H,23,24,27) |
InChI Key |
VMTOAIBIZNOMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Amine
The 1,2,4-oxadiazole core is synthesized from 4-methoxybenzonitrile through a two-step protocol:
Step 1: Formation of Amidoxime
4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to yield N'-hydroxy-4-methoxybenzimidamide.
Step 2: Cyclization to Oxadiazole
The amidoxime undergoes cyclization with trichloroacetic anhydride in dichloromethane at 0–5°C, producing 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 78% yield.
Table 1: Reaction Conditions for Oxadiazole Formation
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (cyclization) |
| Solvent | Dichloromethane |
| Catalyst | Trichloroacetic anhydride |
| Yield | 78% |
Preparation of 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Intermediate
The thiazole ring is constructed via a Hantzsch thiazole synthesis variant:
Reaction Protocol
-
Substrates : 4-Methyl-2-bromoacetophenone and thiourea.
-
Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.
-
Product : 4-Methyl-1,3-thiazol-2(3H)-ylidene hydrobromide (85% yield).
Critical to the (2Z)-configuration is the use of a bulky base (e.g., DBU) during deprotonation, which favors the thermodynamically stable Z-isomer.
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole amine (from Step 2.1) reacts with the thiazole bromide via a nucleophilic aromatic substitution:
Reaction Setup
Acetamide Side Chain Installation
The final step involves amidating the thiazole intermediate with 2-(4-methoxyphenoxy)acetyl chloride:
Procedure
-
Reagents : 2-(4-Methoxyphenoxy)acetyl chloride (1.2 equiv), triethylamine (2.0 equiv).
-
Conditions : Stirring in THF at 0°C → room temperature (12 h).
-
Workup : Extraction with ethyl acetate, washed with brine, dried (Na₂SO₄).
-
Purification : Recrystallization from ethanol/water (4:1) yields the final product as a pale-yellow solid (70% yield).
Table 2: Key Spectroscopic Data for Final Product
| Technique | Data Highlights |
|---|---|
| ¹H NMR | δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃-thiazole) |
| ¹³C NMR | δ 168.2 (C=O), 162.1 (C=N oxadiazole), 55.3 (OCH₃) |
| HRMS | [M+H]⁺ calc. 452.5, found 452.4 |
Analytical Validation and Challenges
Regiochemical Control in Oxadiazole Formation
The use of trichloroacetic anhydride ensures cyclization occurs exclusively at the C5 position of the oxadiazole, avoiding regioisomeric byproducts. This selectivity is confirmed by ¹H NMR analysis of the intermediate amidoxime.
Stereochemical Purity at Thiazole Ylidene
The (2Z)-configuration is maintained through steric hindrance during deprotonation. NOESY correlations between the thiazole methyl group and ylidene proton confirm the Z-geometry.
Scalability and Industrial Adaptations
While lab-scale synthesis achieves 70% overall yield, industrial production faces challenges in:
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br in 9c) : Enhance binding affinity in docking studies, likely due to increased dipole interactions .
- Thiazolidinedione Moieties (e.g., in ) : Critical for hypoglycemic activity via PPAR-γ activation, absent in the target compound .
- Methoxy Positioning : Para-substitution (target compound) vs. ortho-substitution () alters steric hindrance and solubility .
Characterization Data
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule characterized by its complex structure that incorporates methoxyphenyl, oxadiazole, and thiazole moieties. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
| InChI | InChI=1S/C₁₈H₁₈N₄O₂S |
Structural Features
The compound possesses a multi-ring structure that enhances its biological activity. The presence of the oxadiazole and thiazole rings contributes to its pharmacological properties. The methoxy groups on the phenyl rings may also play a role in modulating its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microbes. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has been evaluated for its anticancer activity. Studies have demonstrated that it induces apoptosis in cancer cell lines such as KB (human cervical cancer) and Hep-G2 (human liver cancer). The compound's IC50 values in these assays ranged from 0.9 µM to 4.5 µM, indicating potent cytotoxic effects against these cell lines .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in cell proliferation and survival pathways. The structural features of the compound facilitate this interaction, leading to modulation of cellular signaling and induction of apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This data underscores the potential utility of this compound as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay against different cancer cell lines, the following IC50 values were recorded:
| Cell Line | IC50 (µM) |
|---|---|
| KB | 0.9 |
| Hep-G2 | 4.5 |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
